2-(3-Nitrophenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

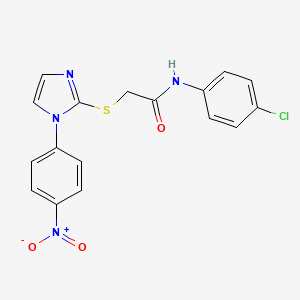

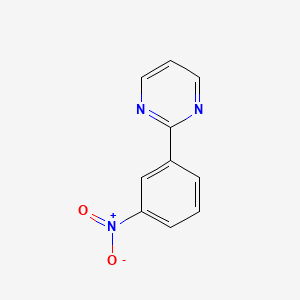

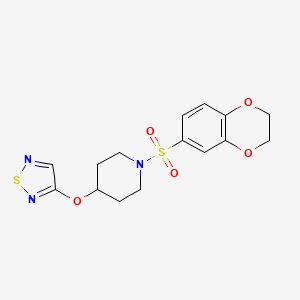

2-(3-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the reaction of 3-nitrobenzamidine hydrochloride with potassium hydroxide in dichloromethane and water . Another stage involves the reaction of the resulting compound with 1,2,3-triazine in acetonitrile at 60°C for 5 hours .Scientific Research Applications

Antibacterial Activity

2-(3-Nitrophenyl)pyrimidine and its derivatives have been explored for their potential antibacterial properties. Synthesized derivatives, such as 2-[2-{1ʹ-(p-nitrophenyl)-6ʹ-(substituted-phenyl)-pyrimidine-2ʹ-one-4ʹ-yl}-hydrazinomethyl]-3-(p-methoxy phenyl)-quinazoline-4(3H)-one, have shown effectiveness against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. These compounds were created through the reaction of p-nitro phenylurea with different chalcones, demonstrating the structural versatility and potential of this compound in developing antibacterial agents (Mistry & Desai, 2005).

Synthesis of Anticancer Compounds

This compound has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A notable example is 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions. The synthesized compound was indicated to have a total yield of 44.6%, suggesting a viable method for rapid synthesis, which is essential in drug development (Kou & Yang, 2022).

Photochemical Properties

Derivatives of this compound, such as o-nitrophenyl substituted perimidines, have been studied for their visible light-sensitive properties. These compounds undergo structural changes when exposed to visible light, indicating potential applications in photochemical processes and materials science (Chen, Wei & Yang, 2013).

Anti-Anoxic Activity

Novel derivatives of this compound have been synthesized and tested for anti-anoxic (AA) activity, particularly in cerebral protective agents. Certain derivatives have shown potent AA activity, suggesting potential therapeutic applications in conditions related to oxygen deprivation in the brain (Kuno et al., 1993).

Antimicrobial and Antitumor Pharmacophore Sites

A series of annulated pyrano[2,3-d]pyrimidine derivatives with this compound structures have been synthesized and analyzed for their antibacterial and antitumor properties. These studies provide insights into the structural features that influence the biological activity of these compounds, contributing to the understanding of pharmacophore sites relevant to antimicrobial and antitumor drug design (Bhat et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

2-(3-Nitrophenyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of this compound are likely these inflammatory mediators.

Mode of Action

Based on the known activities of pyrimidine derivatives, it can be inferred that this compound interacts with its targets (inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.

Biochemical Pathways

Pyrimidines, including this compound, are involved in various biochemical pathways. They are synthesized from simple molecules such as CO2, amino acids, and tetrahydrofolate via the de novo pathway . The inhibition of inflammatory mediators by pyrimidines affects the inflammatory response pathway, leading to downstream effects such as reduced inflammation .

Pharmacokinetics

Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to this compound, were predicted to have good pharmacokinetics properties in a theoretical kinetic study

Result of Action

The primary result of the action of this compound is the inhibition of inflammatory mediators, leading to an anti-inflammatory response . This can have various molecular and cellular effects, such as reduced inflammation and pain relief.

Biochemical Analysis

Biochemical Properties

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Cellular Effects

Pyrimidines and their derivatives play a wide role in cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines and their derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidines are involved in several metabolic pathways. They can be synthesized de novo from amino acids and other molecules . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea

properties

IUPAC Name |

2-(3-nitrophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKRCJBHJYYSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxythian-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422318.png)

![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)

![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2422327.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)

![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)

![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)